Cyanine5 NHS ester (iodide)
Description
Cyanine5 NHS ester (Cy5 NHS ester) is a near-infrared fluorescent dye widely used for labeling biomolecules via primary amines (e.g., lysine residues in proteins). Its structure combines the cyanine dye core with an N-hydroxysuccinimide (NHS) ester reactive group, enabling covalent conjugation to target molecules. Key characteristics include:
- Optical Properties: Maximum absorption at ~650 nm and emission at ~670 nm, minimizing background interference in biological samples .
- Purity: Commercial preparations typically achieve ≥95% purity, as validated by HPLC analysis detecting residual NHS impurities (5.7% in one study, consistent with manufacturer claims) .
- Applications: Used in fluorescence microscopy, flow cytometry, protein interaction studies, and drug delivery systems (e.g., tracking HGF release from hydrogels) .
- Storage: Stable at -20°C in anhydrous organic solvents (e.g., DMSO), though hydrolysis occurs in aqueous buffers, necessitating immediate use post-reconstitution .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N3O4.HI/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVPQRMWNARNJZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyanine5 NHS ester (iodide) involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis of the NHS ester . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Cyanine5 NHS ester (iodide) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts efficiently with primary amino groups (-NH2) to form stable amide bonds . Common reagents used in these reactions include DMF, DMSO, and various buffer solutions such as sodium phosphate buffer (pH 7.5) and carbonate/bicarbonate buffer (pH 8-9) . The major product formed from these reactions is the labeled peptide, protein, or oligonucleotide with an attached Cyanine5 dye.
Scientific Research Applications
Chemical Applications
Labeling and Tracking:
Cyanine5 NHS ester (iodide) is employed in chemical research for labeling amino-containing compounds, facilitating the tracking of chemical reactions. Its strong fluorescence allows for easy visualization of interactions and transformations in complex mixtures.
Table 1: Common Chemical Reactions Involving Cyanine5 NHS Ester (Iodide)
| Reaction Type | Description |
|---|---|
| Substitution | Reacts with primary amines to form stable amide bonds. |
| Conjugation | Labels proteins or peptides for further analytical studies. |
Biological Applications
Fluorescence Microscopy:
In biological research, Cyanine5 NHS ester (iodide) is extensively used in fluorescence microscopy to visualize cellular structures and processes. Its red fluorescence is particularly advantageous for multiplexing with other fluorophores.
Flow Cytometry:
This dye is also employed in flow cytometry for analyzing cell populations based on surface markers. The ability to label specific proteins allows researchers to investigate cellular functions and interactions.
Case Study: Protein Labeling
A study by Brugada-Vilà et al. demonstrated the use of Cyanine5 NHS ester (iodide) for labeling oligopeptide-modified poly(beta-amino esters). This approach enhanced the efficacy of therapeutic adenoviruses, showcasing the dye's potential in gene therapy applications .
Medical Applications
Diagnostic Assays:
Cyanine5 NHS ester (iodide) is utilized in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. Its fluorescent properties enable sensitive detection of biomolecules.
Therapeutic Research:
The compound plays a role in tracking the distribution and interaction of biomolecules within biological systems, aiding in drug development and therapeutic research.
Table 2: Medical Applications of Cyanine5 NHS Ester (Iodide)
| Application Type | Description |
|---|---|
| Diagnostic Assays | Used for sensitive detection of proteins and antibodies. |
| Therapeutic Research | Tracks biomolecule interactions in vivo. |
Industrial Applications
Fluorescent Probes Development:
In industrial settings, Cyanine5 NHS ester (iodide) is applied in the development of fluorescent probes and sensors for various analytical applications. Its stability and strong fluorescence make it ideal for creating reliable detection systems.
Mechanism of Action
The mechanism of action of Cyanine5 NHS ester (iodide) involves the formation of a stable amide bond between the NHS ester group and the primary amino group of the target molecule . This reaction results in the covalent attachment of the fluorescent dye to the target, allowing for its visualization and tracking. The molecular targets include peptides, proteins, and oligonucleotides, and the pathways involved are primarily related to the labeling and detection of these biomolecules .
Comparison with Similar Compounds
Cyanine3 NHS Ester (Cy3 NHS Ester)
- Optical Properties : Shorter wavelengths (Ex/Em: 555/570 nm) , making it suitable for multiplexing with Cy5 in dual-labeling experiments.
- Reactivity : Shares the NHS ester group but targets the same amine groups as Cy3.
- Applications : Ideal for visible-light imaging and colocalization studies with Cy5 (e.g., Pseudomonas biofilm fibrillation) .
- Limitations : Lower tissue penetration compared to near-infrared dyes like Cy5 .
Cyanine5.5 NHS Ester (Cy5.5 NHS Ester)
- Optical Properties : Longer emission (~710 nm), enabling deeper tissue imaging in vivo .
- Structure : Extended polymethine chain compared to Cy5, shifting absorbance/emission further into the infrared spectrum.
- Applications : Preferred for whole-animal imaging and systems requiring reduced autofluorescence .
Sulfo-Cyanine5 NHS Ester
- Solubility : Water-soluble due to sulfonate groups, eliminating the need for organic co-solvents (e.g., DMSO) .
- Reactivity : Retains NHS ester functionality but with enhanced compatibility for sensitive proteins prone to denaturation in organic solvents .
- Performance : Comparable fluorescence intensity and photostability to Cy5 NHS ester, validated in live-cell imaging .
Cy5 BisNHS Ester (GE Healthcare Cy5® BisNHS Ester)
- Structure : Contains two NHS ester groups, enabling dual-site labeling on proteins with multiple amines .
- Brightness: Produces higher signal intensity per molecule than mono-NHS esters, advantageous for low-abundance targets .
- Limitations: Potential overlabeling may disrupt protein function if conjugation sites are critical .
Alexa Fluor 647 and DyLight 649
- Optical Properties : Similar Ex/Em profiles to Cy5 (e.g., Alexa Fluor 647: 650/665 nm) .
- Photostability : Alexa Fluor 647 exhibits superior resistance to photobleaching in prolonged imaging .
- Commercial Variants : Often marketed as alternatives to Cy5, with proprietary modifications enhancing solubility or brightness .
Data Table: Key Comparative Metrics
| Compound | Excitation (nm) | Emission (nm) | Solubility | NHS Groups | Key Application | Storage |
|---|---|---|---|---|---|---|
| Cyanine5 NHS ester | 650 | 670 | DMSO/DMF | 1 | Protein labeling | -20°C, anhydrous |
| Cyanine3 NHS ester | 555 | 570 | DMSO/DMF | 1 | Multiplex imaging | -20°C, anhydrous |
| Sulfo-Cyanine5 NHS ester | 646 | 662 | Aqueous buffer | 1 | Sensitive protein labeling | -20°C, anhydrous |
| Cy5 BisNHS ester | 651 | 670 | DMSO/DMF | 2 | High-intensity detection | -20°C, anhydrous |
| Alexa Fluor 647 NHS ester | 650 | 665 | Aqueous/DMSO | 1 | Photostable imaging | -20°C, anhydrous |
Research Findings and Practical Considerations
- Purity Validation : Cy5 NHS ester batches should be analyzed via HILIC chromatography to confirm NHS impurity levels (<6%) .
- Reaction Optimization : For aqueous reactions, Sulfo-Cyanine5 NHS ester outperforms standard Cy5 by avoiding organic solvents .
- Commercial Alternatives : Alexa Fluor 647 and DyLight 649 offer comparable performance but may differ in cost and licensing requirements .
- Counterion Variants : While "iodide" is specified in the compound name, commercial preparations (e.g., potassium salts in Cy5® bisNHS ester) highlight the role of counterions in solubility and stability .
Biological Activity
Cyanine5 NHS ester (iodide) is a prominent fluorescent dye widely utilized in biological research due to its intense red fluorescence and capacity for specific labeling of biomolecules. This article delves into its biological activity, applications, synthesis, and comparative analysis with similar compounds.
Overview of Cyanine5 NHS Ester (Iodide)
Cyanine5 NHS ester (iodide) belongs to the cyanine dye family and is characterized by its reactive N-hydroxysuccinimide (NHS) ester group, which enables conjugation with amino groups in proteins, peptides, and oligonucleotides. Its molecular formula is with a molecular weight of 667.54 g/mol. The dye exhibits an emission maximum around 670 nm, making it suitable for various imaging techniques such as fluorescence microscopy and flow cytometry .
Fluorescent Properties
The primary biological activity of Cyanine5 NHS ester (iodide) stems from its fluorescent properties. It is extensively used for:
- Labeling Proteins and Peptides : The dye reacts with free amino groups, allowing for the specific labeling of proteins and peptides. This is crucial for studying protein interactions and dynamics within cellular environments.
- Live-Cell Imaging : Due to its stability and low background fluorescence, it is ideal for live-cell imaging applications .
- Quantitative Assays : Its high extinction coefficient enhances its utility in quantitative applications, enabling accurate detection in various assays.
Applications in Research
Cyanine5 NHS ester (iodide) has been applied in multiple research contexts:
- Fluorescence Microscopy : Used to visualize cellular components.
- Flow Cytometry : Facilitates the analysis of cell populations based on fluorescent labeling.
- Therapeutic Development : Conjugated with therapeutic agents to enhance targeting and efficacy .
Case Studies
- Study on Tumor Imaging : In a study involving tumor-bearing mice, Cyanine5 was used to track the distribution of nanoparticles carrying therapeutic agents. The results indicated that the Cy5 signal from the nanoparticles was significantly higher than that from conventional treatments, demonstrating enhanced tumor localization and potential therapeutic efficacy .
- Differential Activity-Based Gel Electrophoresis : Researchers developed a novel technique using Cyanine dyes for profiling lipolytic enzymes from different biological samples. The study highlighted the effectiveness of Cy5 in distinguishing enzyme activities through fluorescence imaging .
Comparison with Other Fluorescent Dyes
| Compound Name | Emission Wavelength (nm) | Unique Features |
|---|---|---|
| Cyanine3 NHS Ester | 550 | Shorter wavelength; used for green fluorescence |
| Cyanine7 NHS Ester | 770 | Near-infrared dye; useful for deep tissue imaging |
| Alexa Fluor 680 | 700 | Bright fluorescence; often used as an alternative |
| DyLight 649 | 674 | High stability; suitable for various labeling applications |
Cyanine5 NHS ester (iodide) stands out due to its intense red fluorescence and compatibility with multiple labeling protocols, making it a preferred choice in many biological applications .
Synthesis and Stability
The synthesis of Cyanine5 NHS ester involves several steps that ensure high purity and fluorescence efficiency. Typically, the dye is prepared under mild conditions using co-solvents like dimethylformamide or dimethyl sulfoxide. This method allows for optimal performance in conjugation reactions .
Q & A
Q. What ethical and methodological considerations apply to in vivo studies using Cyanine5-labeled probes?
- Methodological Answer :
- Toxicity Screening : Perform cytotoxicity assays (e.g., MTT) and in vivo biodistribution studies to ensure dye clearance and biocompatibility .
- Ethical Approval : Obtain institutional review board (IRB) approval for animal studies, specifying dye dosage, imaging duration, and humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
